molecular formula C7H13F3N2 B1465667 N-(2,2,2-Trifluoroethyl)-4-piperidinamine CAS No. 1070979-36-0

N-(2,2,2-Trifluoroethyl)-4-piperidinamine

Cat. No. B1465667
CAS RN: 1070979-36-0
M. Wt: 182.19 g/mol
InChI Key: NDOHSSRPABGLLD-UHFFFAOYSA-N
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Description

“N-(2,2,2-Trifluoroethyl)-4-piperidinamine” is a chemical compound. It’s likely to be used as a reactant in the synthesis of other compounds .


Synthesis Analysis

While specific synthesis methods for “N-(2,2,2-Trifluoroethyl)-4-piperidinamine” were not found, related compounds have been synthesized for various purposes .


Molecular Structure Analysis

The molecular structure of related compounds has been determined using methods such as electron-diffraction data supplemented by ab initio (MP2) and DFT calculations .


Chemical Reactions Analysis

“N-(2,2,2-Trifluoroethyl)-4-piperidinamine” might be involved in various organic synthesis reactions .

Safety And Hazards

Safety data sheets for related compounds suggest that they may cause skin and eye irritation, and may be harmful if inhaled .

Future Directions

“N-(2,2,2-Trifluoroethyl)-4-piperidinamine” and related compounds could have potential uses in fields like magnetic resonance imaging and drug development .

properties

IUPAC Name

N-(2,2,2-trifluoroethyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F3N2/c8-7(9,10)5-12-6-1-3-11-4-2-6/h6,11-12H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDOHSSRPABGLLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2,2-trifluoroethyl)piperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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